molecular formula C9H17NO3 B595240 4-Hydroxy-1-propylpiperidine-4-carboxylic acid CAS No. 1208939-10-9

4-Hydroxy-1-propylpiperidine-4-carboxylic acid

Cat. No.: B595240
CAS No.: 1208939-10-9
M. Wt: 187.239
InChI Key: RJBSZFHHAVHGOX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-propylpiperidine-4-carboxylic acid is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-propylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the piperidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .

Scientific Research Applications

4-Hydroxy-1-propylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-methylpiperidine-4-carboxylic acid
  • 4-Hydroxy-1-ethylpiperidine-4-carboxylic acid
  • 4-Hydroxy-1-butylpiperidine-4-carboxylic acid

Uniqueness

4-Hydroxy-1-propylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activity .

Properties

IUPAC Name

4-hydroxy-1-propylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-5-10-6-3-9(13,4-7-10)8(11)12/h13H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSZFHHAVHGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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